molecular formula C17H18N2O2 B4579530 N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

Cat. No.: B4579530
M. Wt: 282.34 g/mol
InChI Key: LUVLEYUIOSFAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and characterization of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide derivatives are crucial in understanding their structural properties. For instance, the study by Karlsen et al. (2002) investigates the structural properties of N,N-dialkylaminobenzamides, providing insights into their chemical behavior and potential applications in material science or pharmaceutical research Karlsen, P. Kolsaker, C. Romming, & E. Uggerud, 2002.

Chemical Properties and Applications

  • Research on the chemical properties and applications of such compounds includes studies on their reactivity, potential as corrosion inhibitors, and their roles in synthetic chemistry. For example, the work by Ichchou et al. (2019) explores the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media, highlighting the compound's potential in industrial applications Ichchou, L. Larabi, H. Rouabhi, Y. Harek, & A. Fellah, 2019.

Pharmacological Evaluation

Electrochemical and Optical Properties

  • The exploration of electrochemical and optical properties of such compounds can lead to advancements in sensors, materials science, and nanotechnology. For example, studies have investigated the electrochemical behavior and potential applications of these compounds in developing new sensors or materials with specific optical properties Ensafi, H. Karimi-Maleh, & S. Mallakpour, 2012.

Properties

IUPAC Name

N-[3-(dimethylcarbamoyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-4-5-10-15(12)16(20)18-14-9-6-8-13(11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVLEYUIOSFAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.